CPT Enzyme Kinetics: Stearoylcarnitine Exhibits 6-Fold Lower Km Compared to Medium-Chain Decanoylcarnitine
In a purified carnitine palmitoyltransferase (CPT) assay, stearoylcarnitine demonstrates a significantly higher affinity for the enzyme compared to medium-chain analogs. The Km value for (-)-stearoylcarnitine was determined to be 1.9 × 10⁻⁴ M, which is over 6-fold lower than the 1.2 × 10⁻³ M observed for (-)-decanoylcarnitine [1]. This indicates that CPT has a marked preference for long-chain substrates like stearoylcarnitine over medium-chain species.
| Evidence Dimension | Michaelis-Menten Constant (Km) for CPT enzyme |
|---|---|
| Target Compound Data | 1.9 × 10⁻⁴ M for (-)-stearoylcarnitine |
| Comparator Or Baseline | 1.2 × 10⁻³ M for (-)-decanoylcarnitine |
| Quantified Difference | ~6.3-fold lower Km (higher affinity) for stearoylcarnitine |
| Conditions | Purified carnitine palmitoyltransferase (CPT) assay at 35°C |
Why This Matters
Procurement of stearoylcarnitine over decanoylcarnitine is essential for studies requiring physiologically relevant CPT substrate kinetics, as it reflects the enzyme's natural long-chain acyl preference.
- [1] Kopec, B., & Fritz, I. B. (1971). Properties of a purified carnitine palmitoyltransferase, and evidence for the existence of other carnitine acyltransferases. Canadian Journal of Biochemistry, 49(8), 941-948. View Source
